4-Borono-n-methylpyridinium iodide
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Overview
Description
4-Borono-n-methylpyridinium iodide is a chemical compound with the molecular formula C₆H₉BINO₂. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as a catalyst in various chemical reactions, especially in polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-n-methylpyridinium iodide typically involves the reaction of N-methylpyridine with boronic acid in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: N-methylpyridine, boronic acid, and an iodide source.
Reaction Conditions: The reaction is usually conducted in a polar solvent such as acetonitrile or N-methylpyrrolidone at elevated temperatures.
Purification: The product is purified through crystallization or other suitable methods to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The industrial production also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Borono-n-methylpyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boronic acid derivatives.
Substitution: The compound is known to participate in substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride are often used.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boronic esters.
Scientific Research Applications
4-Borono-n-methylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including amide condensation and esterification.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Borono-n-methylpyridinium iodide involves its role as a Lewis acid catalyst. The boron atom in the compound exhibits strong Lewis acidity, which allows it to activate various substrates by forming transient complexes. This activation facilitates the desired chemical transformations, such as amide condensation and esterification. The compound’s effectiveness in polar solvents is attributed to its cationic nature, which enhances its catalytic activity.
Comparison with Similar Compounds
N-alkyl-4-boronopyridinium salts: These compounds share similar catalytic properties and are used in similar applications.
4-Borono-N-methylpyridinium chloride: Another variant with similar reactivity but different solubility properties.
Uniqueness: 4-Borono-n-methylpyridinium iodide is unique due to its high catalytic activity in polar solvents and its ability to facilitate a wide range of chemical reactions. Its cationic nature and strong Lewis acidity make it particularly effective in promoting amide condensation and other transformations.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)boronic acid;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5,9-10H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYRZDDETQWQHL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=[N+](C=C1)C)(O)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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